molecular formula C16H17NO3S B5853354 Ethyl 4-[(3-oxo-3-thiophen-2-ylpropyl)amino]benzoate

Ethyl 4-[(3-oxo-3-thiophen-2-ylpropyl)amino]benzoate

Cat. No.: B5853354
M. Wt: 303.4 g/mol
InChI Key: IASRKUSNCXWBFU-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-oxo-3-thiophen-2-ylpropyl)amino]benzoate is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, which is known for its wide range of applications in medicinal chemistry and material science . This compound is of particular interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

The synthesis of Ethyl 4-[(3-oxo-3-thiophen-2-ylpropyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with 3-oxo-3-thiophen-2-ylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 4-[(3-oxo-3-thiophen-2-ylpropyl)amino]benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-[(3-oxo-3-thiophen-2-ylpropyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-oxo-3-thiophen-2-ylpropyl)amino]benzoate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Ethyl 4-[(3-oxo-3-thiophen-2-ylpropyl)amino]benzoate can be compared with other thiophene derivatives, such as:

What sets this compound apart is its unique combination of the thiophene ring with the benzoate moiety, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[(3-oxo-3-thiophen-2-ylpropyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-2-20-16(19)12-5-7-13(8-6-12)17-10-9-14(18)15-4-3-11-21-15/h3-8,11,17H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASRKUSNCXWBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCCC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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